molecular formula C18H21N5O B6446663 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine CAS No. 2549016-24-0

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine

Cat. No. B6446663
CAS RN: 2549016-24-0
M. Wt: 323.4 g/mol
InChI Key: ZVIZUKMEFHXKSP-UHFFFAOYSA-N
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Description

The compound “2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine” belongs to the class of organic compounds known as benzenesulfonamides . Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2 H -azirines provides imidazo[1,2-a]pyridines . Thorough optimization of the activation/cyclization resulted in good yields for a variety of substituted heterocycles .

Advantages and Limitations for Lab Experiments

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. In addition, it is relatively inexpensive and can be used in a variety of applications. However, this compound is not very soluble in water and can be difficult to work with in certain experiments.

Future Directions

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine has a wide range of potential applications in the future. It could be used to study the effects of drugs on cell membranes and for the development of new drugs. In addition, this compound could be used to study the effects of environmental toxins on cells, as well as for the development of new materials for nanotechnology. It could also be used to study the structure and function of enzymes and other proteins, as well as for the development of new therapies for diseases such as cancer and Alzheimer's disease. Finally, this compound could be used to study the effects of aging on cells and tissues, as well as for the development of new therapies to treat age-related diseases.

Synthesis Methods

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine can be synthesized through a multi-step process involving the reaction of 1-{[1-(imidazo[1,2-a]pyridin-2-yl]methyl)piperidin-4-yl]methanol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 70°C. The product is then purified by recrystallization from a mixture of methanol and water.

Scientific Research Applications

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine has been studied for its potential applications in scientific research. It has been used as a tool for studying the structure and function of enzymes and other proteins. It has also been used to study the effects of drugs on cell membranes and for the development of new drugs. In addition, this compound has been used to study the effects of environmental toxins on cells, as well as for the development of new materials for nanotechnology.

properties

IUPAC Name

2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-2-8-23-13-16(21-17(23)3-1)12-22-9-4-15(5-10-22)14-24-18-11-19-6-7-20-18/h1-3,6-8,11,13,15H,4-5,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZUKMEFHXKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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